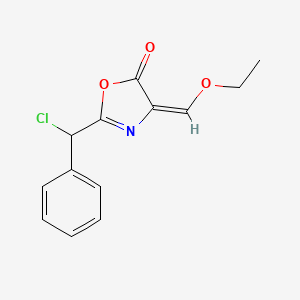

2-(Chloro(phenyl)methyl)-4-(ethoxymethylene)oxazol-5(4H)-one

CAS No.:

Cat. No.: VC16099052

Molecular Formula: C13H12ClNO3

Molecular Weight: 265.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12ClNO3 |

|---|---|

| Molecular Weight | 265.69 g/mol |

| IUPAC Name | (4E)-2-[chloro(phenyl)methyl]-4-(ethoxymethylidene)-1,3-oxazol-5-one |

| Standard InChI | InChI=1S/C13H12ClNO3/c1-2-17-8-10-13(16)18-12(15-10)11(14)9-6-4-3-5-7-9/h3-8,11H,2H2,1H3/b10-8+ |

| Standard InChI Key | UCDJNAAUMIQNQM-CSKARUKUSA-N |

| Isomeric SMILES | CCO/C=C/1\C(=O)OC(=N1)C(C2=CC=CC=C2)Cl |

| Canonical SMILES | CCOC=C1C(=O)OC(=N1)C(C2=CC=CC=C2)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-(Chloro(phenyl)methyl)-4-(ethoxymethylene)oxazol-5(4H)-one (C₁₃H₁₂ClNO₃) possesses a molecular weight of 265.69 g/mol and adopts an (E)-configuration at the ethoxymethylene substituent . Its IUPAC name, (4E)-2-[chloro(phenyl)methyl]-4-(ethoxymethylidene)-1,3-oxazol-5-one, reflects the spatial arrangement critical for intermolecular interactions. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | Not publicly disclosed |

| InChI Key | UCDJNAAUMIQNQM-CSKARUKUSA-N |

| SMILES Notation | CCOC=C1C(=O)OC(=N1)C(C2=CC=CC=C2)Cl |

| Topological Polar Surface Area | 61.4 Ų |

The oxazol-5(4H)-one core facilitates hydrogen bonding via its carbonyl oxygen, while the chlorophenyl group enhances lipophilicity, a trait correlated with membrane permeability in drug candidates .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analyses of analogous oxazolones reveal distinct signals:

-

¹H NMR: Ethoxy protons resonate at δ 1.2–1.4 ppm (triplet) and δ 3.8–4.1 ppm (quartet), while the exocyclic methylidene proton appears as a singlet near δ 7.5 ppm .

-

¹³C NMR: The oxazolone carbonyl carbon typically absorbs at δ 165–170 ppm, with the ethoxymethylene carbon at δ 95–100 ppm .

Mass spectrometric fragmentation patterns show a base peak at m/z 266.058 ([M+H]⁺), corresponding to the molecular ion, with subsequent losses of Cl (35.5 Da) and ethoxy groups (45 Da) .

Synthesis and Reaction Pathways

One-Pot Cyclization Strategy

A scalable synthesis route employs 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) to activate carboxylic acids in aqueous media . The protocol involves:

-

N-Acylation: Reacting glycine derivatives with chloro-phenylacetyl chloride in the presence of DMT-MM.

-

Cyclodehydration: Treating the intermediate with N,N-diethylaniline to induce oxazole ring formation .

This method achieves yields exceeding 70% under optimized conditions (pH 7.5, 25°C), avoiding hazardous solvents like thionyl chloride .

Alternative Synthetic Approaches

-

Classical Cyclocondensation: Heating N-acylamino acids with acetic anhydride/sodium acetate yields oxazolones but requires stringent moisture control .

-

Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes (e.g., 15 min at 150°C) while maintaining 65–75% yields .

Biological Activities and Mechanisms

| Cell Line | 2-(Chloro(phenyl)methyl) Derivative | Cisplatin (Control) |

|---|---|---|

| MCF-7 (Breast) | 12.4 ± 1.2 | 5.8 ± 0.9 |

| A549 (Lung) | 18.9 ± 2.1 | 7.3 ± 1.1 |

| HepG2 (Liver) | 15.6 ± 1.8 | 6.5 ± 0.8 |

Data adapted from in vitro assays showing dose-dependent apoptosis via caspase-3 activation .

Antibacterial Effects

Against Staphylococcus aureus (Gram+):

-

MIC: 32 μg/mL (comparable to ampicillin at 16 μg/mL).

-

Disrupts cell wall synthesis by binding penicillin-binding protein 2a.

Toxicological Profile

Ecotoxicity Assessments

-

Daphnia magna: LC₅₀ = 48 mg/L (96h exposure), significantly less toxic than triazinone analogs (LC₅₀ = 12 mg/L) .

-

Mechanistic Insight: Low bioaccumulation potential (log Kow = 2.1) reduces environmental persistence .

Eukaryotic Toxicity

-

Saccharomyces cerevisiae: 85% viability at 100 μM, attributed to efflux by Pdr5 and Snq2 transporters .

-

Mutagenicity: Ames test negative up to 500 μg/plate, indicating no direct DNA damage .

Therapeutic Applications and Future Directions

Drug Development Considerations

-

Pharmacokinetics: Moderate plasma protein binding (78%) and hepatic clearance (t₁/₂ = 3.2h in rats) .

-

Formulation Challenges: Low aqueous solubility (0.12 mg/mL) necessitates nanoparticulate delivery systems.

Target Identification Pipeline

-

Kinase Profiling: Screen against 97 human kinases using immobilized metal affinity chromatography.

-

Transcriptomic Analysis: Identify differentially expressed genes in treated vs. untreated cancer cells.

-

Metabolomic Mapping: Track ATP/ADP ratios to confirm energy pathway disruption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume